molecular formula C9H17Cl B13203622 3-(Chloromethyl)-3,5-dimethylhex-1-ene

3-(Chloromethyl)-3,5-dimethylhex-1-ene

Cat. No.: B13203622
M. Wt: 160.68 g/mol
InChI Key: GXXZWOOFBFCXSI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone. This compound is part of the organochlorine family, which includes various compounds with significant industrial and chemical applications. The chloromethyl group, denoted as -CH2Cl, is a functional group derived from the methyl group by replacing one hydrogen atom with a chlorine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3,5-dimethylhex-1-ene typically involves the chloromethylation of 3,5-dimethylhex-1-ene. This process can be catalyzed by various Lewis acids such as zinc chloride, stannic chloride, or aluminium chloride. The reaction is generally carried out in the presence of hydrochloric acid and formaldehyde or its derivatives like paraformaldehyde .

Industrial Production Methods

In industrial settings, the chloromethylation process is optimized for large-scale production. The use of catalysts like zinc iodide in combination with chlorosulfonic acid and dimethoxymethane has been reported to yield high amounts of chloromethylated products under mild conditions . This method is preferred due to its efficiency and the relatively low environmental impact compared to other catalytic processes.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3,5-dimethylhex-1-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Chloromethyl)-3,5-dimethylhex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3,5-dimethylhex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-3,5-dimethylhex-1-ene is unique due to its specific structure, which combines a chloromethyl group with a hexene backbone.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

3-(chloromethyl)-3,5-dimethylhex-1-ene

InChI

InChI=1S/C9H17Cl/c1-5-9(4,7-10)6-8(2)3/h5,8H,1,6-7H2,2-4H3

InChI Key

GXXZWOOFBFCXSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCl)C=C

Origin of Product

United States

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